7-(2-aminoethyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Description
Properties
IUPAC Name |
7-(2-aminoethyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-2-7-11-12-8-9(15)13(4-3-10)5-6-14(7)8/h5-6H,2-4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVCADAWORLIHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CN(C2=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2-aminoethyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a triazole ring fused with a pyrazinone moiety, which is crucial for its biological activity.
Research indicates that this compound exhibits its biological effects primarily through:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines. For instance, it significantly reduces the viability of A549 lung cancer cells and induces apoptosis by decreasing mitochondrial membrane potential .
- Targeting Specific Proteins : Molecular docking studies suggest that the compound targets Polo-like kinase 1 (PLK1), a key regulator of cell division. This targeting may contribute to its anti-proliferative effects .
Anticancer Activity
A summary of anticancer activity against different cell lines is presented in Table 1.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 | 0.16 | Induces apoptosis |
| PC-3 | 0.30 | Cell cycle arrest (G1 phase) |
| HCT116 | 0.51 | Mitochondrial dysfunction |
| MCF-7 | 0.30 | Inhibition of migration |
| MDA-MB-231 | 0.70 | Apoptotic pathway activation |
These results indicate that the compound is particularly potent against A549 and PC-3 cell lines, making it a candidate for further investigation in lung and prostate cancer therapies.
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the aminoethyl side chain and ethyl group can significantly impact biological activity. For example:
- Amino Group Positioning : Variations in the position and nature of substituents on the triazole ring affect the binding affinity to PLK1.
- Alkyl Chain Length : Increasing the length of the alkyl chain generally enhances lipophilicity and may improve cellular uptake .
Case Studies
Several studies have evaluated the compound's efficacy in vivo and in vitro:
- In Vitro Studies : A study demonstrated that treatment with this compound led to significant reductions in cell viability across multiple cancer cell lines, with mechanisms involving both apoptotic pathways and cell cycle arrest .
- In Vivo Efficacy : Animal studies are needed to validate these findings further; however, preliminary data suggest potential for significant tumor reduction in xenograft models when administered at therapeutic doses.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities, primarily through its interaction with various molecular targets. Key pharmacological properties include:
- Antitumor Activity : Studies have shown that derivatives of triazolo-pyrazinones can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
- Anti-inflammatory Effects : Research indicates that this compound may inhibit p38 mitogen-activated protein kinase (MAPK), a critical mediator in inflammatory responses. Inhibition of this pathway has implications for treating conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .
- Antimicrobial Properties : Some derivatives have demonstrated activity against various bacterial strains, suggesting potential use in treating infections.
Case Studies
Several case studies have highlighted the efficacy of 7-(2-aminoethyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one in various therapeutic contexts:
- Cancer Treatment : A study demonstrated that a derivative of this compound effectively reduced tumor size in xenograft models of colorectal cancer by inducing apoptosis and inhibiting angiogenesis .
- Chronic Inflammatory Diseases : In animal models of rheumatoid arthritis, administration of the compound led to significant reductions in inflammatory markers and improved joint function .
- Infection Models : Research has shown that certain derivatives possess antibacterial properties against resistant strains of bacteria, indicating potential for development into new antibiotics .
Data Table: Summary of Applications
| Application Area | Mechanism | Key Findings |
|---|---|---|
| Antitumor | Induces apoptosis | Reduces tumor growth in xenograft models |
| Anti-inflammatory | Inhibits p38 MAPK | Decreases inflammatory markers in arthritis models |
| Antimicrobial | Disrupts bacterial cell function | Effective against resistant bacterial strains |
Comparison with Similar Compounds
7-(4-Fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- Structure : Features a 4-fluorobenzyl group at position 7 and a thioxo group at position 3.
- Properties : The thioxo group increases electron density, affecting reactivity and binding to microbial targets.
- Activity : Demonstrates potent antimicrobial activity against gram-negative bacteria (MICs: 12.5 µg/mL; MBCs: 25.0 µg/mL) .
- Analytical Methods: Quantified via non-aqueous potentiometric titration with 0.22% uncertainty, validated for linearity and precision .
7-[[2-Chloro-3-(trifluoromethyl)phenyl]methyl]-6-methyl-3-(2-pyrazinyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one
3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one Dihydrochloride
- Structure: Shares the 2-aminoethyl group at position 7 but lacks the ethyl group at position 3.
Pharmacological Profiles
Analytical and Solubility Profiles
Research Findings and Implications
- Antimicrobial vs. Receptor-Targeted Activity : The thioxo-fluorobenzyl derivative’s antimicrobial efficacy contrasts with the target compound’s predicted cytotoxic and membrane-stabilizing effects, highlighting substituent-driven activity .
- Synthetic Flexibility : CDI-mediated cyclization allows diverse substitutions, enabling tailored pharmacokinetic and pharmacodynamic profiles .
Preparation Methods
Formation of Key Intermediate Scaffold
- Starting Material: Ethyl trifluoroacetate reacts with hydrazine hydrate (35%, w/v) in acetonitrile at room temperature (~20 °C) for 1 hour to yield trifluoroacetohydrazide.
- Acylation: Sodium hydroxide solution (50%, w/v) and chloroacetyl chloride are added dropwise at 10 °C over 3 hours, precipitating an intermediate.
- Cyclization: The intermediate undergoes dehydration and cyclization in the presence of phosphorus oxychloride (phosphorus oxide trichloride) with heating to form the triazolo[4,3-a]pyrazine core.
Amide Bond Formation and Side Chain Introduction
- Using dichloromethane (DCM) as solvent and triethylamine as base, Boc-protected amino acids are coupled with the triazolo-pyrazine scaffold via DCC (dicyclohexylcarbodiimide) activation to form amide intermediates.
- Boc deprotection is achieved by treatment with trifluoroacetic acid and DCM (1:1 v/v) at room temperature for 4 hours.
- The aminoethyl side chain is introduced by nucleophilic addition to an aldehyde in methanol with acetic acid catalysis, followed by reductive amination using sodium cyanoborohydride (NaBH3CN) to yield the target aminoethyl-substituted product.
Representative Experimental Data
| Step | Reaction Conditions | Yield | Notes |
|---|---|---|---|
| Amide formation with EDC/N-HOBT in CH2Cl2, 0 °C to room temp, 4 h | 86% | High yield; monitored by TLC; purified by flash chromatography | |
| Coupling with 1,1-carbonyl diimidazole and DIPEA in acetonitrile, 65-70 °C, 22 h | 82% | Efficient amidation; recrystallization used for purification | |
| Amide coupling in DMF with EDC.HCl, HOBT, triethylamine, 20 °C, 15 h | 81% | Good yield; standard peptide coupling conditions | |
| Boc-protected amino acid coupling in DMF with HOBT, EDC at 0-20 °C, 16 h | 71.8% | Moderate yield; purified by flash chromatography | |
| Comparative method from U.S. Patent No. 6,699,871, Example 7, STEP A | 47.5% | Lower yield; reaction at 0-5 °C with HOBT and EDC |
(Data compiled from experimental procedures reported in patent literature and peer-reviewed synthesis studies).
Analytical Characterization
The synthesized compounds, including the target aminoethyl derivative, are characterized by:
- Melting point determination
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the structure and substitution pattern.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Elemental Analysis: Validates the composition consistent with the proposed formula.
Summary of Key Research Findings
- The use of Boc-protected amino acids and carbodiimide coupling reagents (EDC, DCC) with HOBT as an additive is effective for amide bond formation on the triazolo[4,3-a]pyrazine scaffold.
- Reductive amination with sodium cyanoborohydride is a reliable method for introducing the 2-aminoethyl side chain.
- Reaction yields vary depending on temperature control, solvent choice, and reagent stoichiometry, with yields ranging from 47.5% to 86%.
- Purification by flash chromatography and recrystallization is essential to obtain high-purity final products.
- The synthetic route is adaptable for the preparation of various substituted triazolo[4,3-a]pyrazine derivatives for biological evaluation.
This comprehensive synthesis approach provides a robust platform for preparing 7-(2-aminoethyl)-3-ethyl-triazolo[4,3-a]pyrazin-8(7H)-one with good yields and purity, enabling further pharmacological studies and applications.
Q & A
Q. How can researchers optimize the synthesis of 7-(2-aminoethyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one using cyclization reactions?
Answer: The compound can be synthesized via cyclization of intermediates such as 3-hydrazinopyrazin-2-ones with carbonyl-containing reagents. A validated method involves activating carboxylic acids with carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMFA) at 100°C for 1 hour, followed by refluxing with hydrazinopyrazinone derivatives for 24 hours. Recrystallization from DMFA/i-propanol yields pure products. This approach ensures regioselectivity and scalability for diverse analogs .
Q. What analytical methods are recommended for quantifying triazolopyrazinone derivatives like this compound?
Answer: Non-aqueous potentiometric titration is a robust method for quantification. Validation parameters include linearity (R² > 0.99), accuracy (recovery 98–102%), and precision (%RSD < 2%). This technique is suitable for purity assessment in early-stage drug discovery .
Q. How is structural confirmation achieved for this compound and its analogs?
Answer: Combine elemental analysis with ¹H NMR spectroscopy. Key spectral markers include doublets for pyrazinone protons (H-5: δ 7.15–7.28 ppm; H-6: δ 7.50–7.59 ppm) and signals for the aminoethyl side chain (δ 2.8–3.2 ppm). These data confirm the triazolo-pyrazinone core and substituent positioning .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity during cyclization to form the triazolo-pyrazinone scaffold?
Answer: Cyclization proceeds via nucleophilic attack of the hydrazine nitrogen on the activated carbonyl group, forming a six-membered transition state. Steric and electronic effects of substituents (e.g., ethyl vs. aryl groups) influence reaction rates and product distribution. Computational modeling (DFT) can predict regioselectivity trends .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
Answer: Discrepancies in NMR or mass spectra often arise from tautomerism or residual solvents. Use high-resolution mass spectrometry (HRMS) for exact mass confirmation and 2D NMR (COSY, HSQC) to assign ambiguous signals. Cross-validate with X-ray crystallography when possible .
Q. What strategies are effective for evaluating pharmacological activity (e.g., cytotoxicity, membrane stabilization)?
Answer:
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Membrane stabilization: Employ erythrocyte hemolysis inhibition assays.
- Cerebroprotection: Conduct in vivo models (e.g., cerebral ischemia-reperfusion in rodents). Structure-activity relationships (SAR) should correlate substituent effects (e.g., aminoethyl chain length) with bioactivity .
Q. How can researchers address low yields in multi-step syntheses of triazolopyrazinone derivatives?
Answer: Optimize reaction conditions stepwise:
Q. What methodologies validate the stability of this compound under physiological conditions?
Answer: Conduct forced degradation studies:
- Hydrolytic stability: Incubate in buffers (pH 1–9) at 37°C for 24 hours.
- Oxidative stability: Treat with 3% H₂O₂. Analyze degradation products via LC-MS and compare to accelerated stability data (40°C/75% RH) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
